(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate
Overview
Description
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate is a chemical compound with the molecular formula C11H10ClN3O2 It belongs to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions
Preparation Methods
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the phenyl group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with 2-chloroacetic acid to form the desired product.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include copper catalysts for click chemistry, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and tracking.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
Other 1,2,3-Triazoles: Compounds with different substituents on the triazole ring may have varying reactivity and applications.
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 2-chloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-11(16)17-8-9-7-15(14-13-9)10-4-2-1-3-5-10/h1-5,7H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJIOWTYDUYQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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